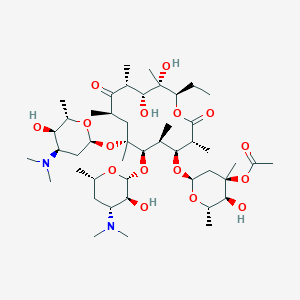
Megalomycin C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Megalomycin C is a natural product that is produced by the bacterium Streptomyces megalomyceticus. This compound has been found to have potent antimicrobial activity against a wide range of bacteria, including some that are resistant to other antibiotics. Megalomycin C has also been shown to have antifungal and antitumor properties, making it a promising candidate for further research.
Wirkmechanismus
Megalomycin C is believed to work by disrupting the bacterial cell wall, which is essential for the survival of many types of bacteria. This compound binds to a specific protein in the cell wall, preventing the formation of peptidoglycan, a key component of the wall. Without a strong cell wall, bacteria are unable to maintain their shape and eventually die. Megalomycin C has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemische Und Physiologische Effekte
In addition to its antimicrobial and antitumor properties, megalomycin C has been found to have other biochemical and physiological effects on cells and organisms. This compound has been shown to inhibit the activity of certain enzymes that are involved in the production of DNA and RNA, which are essential for cell growth and division. Megalomycin C has also been found to have immunomodulatory effects, meaning that it can influence the activity of the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
Megalomycin C has several advantages for laboratory experiments, including its potent antimicrobial and antitumor properties, as well as its ability to disrupt the bacterial cell wall. However, this compound can be difficult to synthesize in the laboratory, making it expensive and time-consuming to obtain. Additionally, megalomycin C has not yet been tested extensively in clinical trials, so its safety and efficacy in humans are not yet fully understood.
Zukünftige Richtungen
Despite its limitations, megalomycin C holds great promise for future research. Some possible future directions for this compound include:
1. Investigating the use of megalomycin C as a treatment for multidrug-resistant bacterial infections.
2. Exploring the potential of megalomycin C as a cancer therapeutic.
3. Further elucidating the mechanism of action of megalomycin C, including its interactions with specific proteins in the bacterial cell wall.
4. Developing more efficient methods for synthesizing megalomycin C in the laboratory.
5. Investigating the immunomodulatory effects of megalomycin C and its potential as an immunotherapy.
Conclusion
Megalomycin C is a natural product with potent antimicrobial and antitumor properties. This compound has been the subject of extensive scientific research, including investigations into its mechanism of action, biochemical and physiological effects, and potential applications in the treatment of bacterial infections and cancer. While megalomycin C has some limitations for laboratory experiments, it holds great promise for future research and development.
Synthesemethoden
Megalomycin C is a complex molecule that is difficult to synthesize in the laboratory. However, researchers have developed several methods for producing this compound, including fermentation of the producing bacterium and chemical synthesis from simpler precursors. The fermentation method involves growing the bacterium in a culture medium and isolating the compound from the resulting mixture. Chemical synthesis involves assembling the molecule from smaller building blocks using a series of chemical reactions.
Wissenschaftliche Forschungsanwendungen
Megalomycin C has been the subject of extensive scientific research due to its potent antimicrobial and antitumor properties. Researchers have investigated the mechanism of action of this compound, as well as its biochemical and physiological effects on cells and organisms. Megalomycin C has also been tested in various laboratory experiments to determine its effectiveness against different types of bacteria and tumors.
Eigenschaften
CAS-Nummer |
101027-35-4 |
|---|---|
Produktname |
Megalomycin C |
Molekularformel |
C46H82N2O16 |
Molekulargewicht |
919.1 g/mol |
IUPAC-Name |
[(2S,3S,4R,6R)-6-[[(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2R,3S,4R,6S)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-7-[(2S,4R,5R,6S)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-4-yl]oxy]-3-hydroxy-2,4-dimethyloxan-4-yl] acetate |
InChI |
InChI=1S/C46H82N2O16/c1-17-32-46(12,56)39(53)24(4)35(50)22(2)20-45(11,64-33-19-31(48(15)16)36(51)27(7)58-33)41(62-43-37(52)30(47(13)14)18-23(3)57-43)25(5)38(26(6)42(55)60-32)61-34-21-44(10,63-29(9)49)40(54)28(8)59-34/h22-28,30-34,36-41,43,51-54,56H,17-21H2,1-16H3/t22-,23+,24+,25+,26-,27+,28+,30-,31-,32-,33+,34+,36+,37+,38+,39-,40+,41-,43-,44-,45-,46-/m1/s1 |
InChI-Schlüssel |
NUUJSKZDERPQHB-WOEOKSAPSA-N |
Isomerische SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC(=O)C)C)O[C@@H]3[C@H]([C@@H](C[C@@H](O3)C)N(C)C)O)(C)O[C@H]4C[C@H]([C@H]([C@@H](O4)C)O)N(C)C)C)C)O)(C)O |
SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC(=O)C)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC4CC(C(C(O4)C)O)N(C)C)C)C)O)(C)O |
Kanonische SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC(=O)C)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC4CC(C(C(O4)C)O)N(C)C)C)C)O)(C)O |
Synonyme |
megalomicin C megalomycin C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2-Phenylbenzo[5,6-B]-4H-thiopyran-4-ylidene)-propanedinitril-1,1-dioxide](/img/structure/B27498.png)
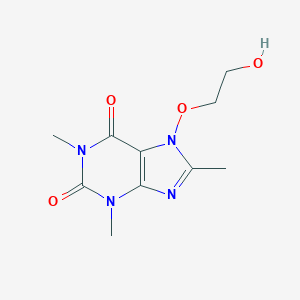
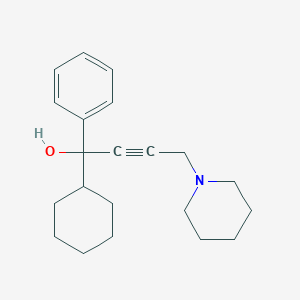
![8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B27522.png)
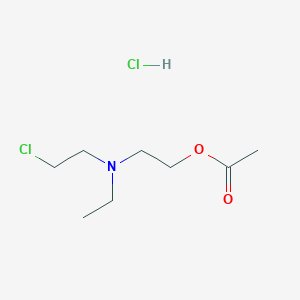
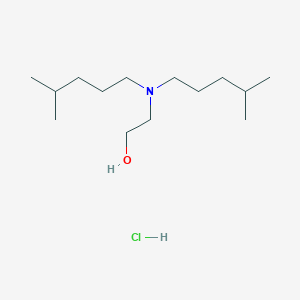
![8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B27525.png)
![8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B27527.png)
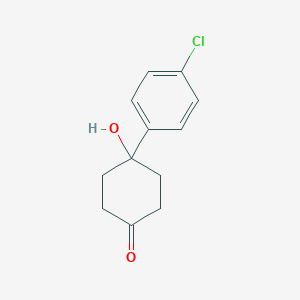
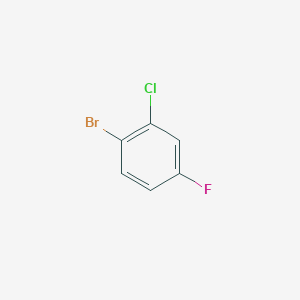
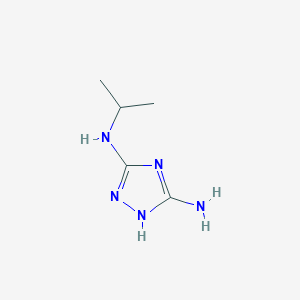

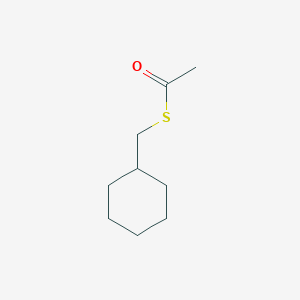
![2-Methyl-6-phenyl-3,7-dihydroimidazo[1,2-a]pyrazin-3-one](/img/structure/B27542.png)